molecular formula C9H13NO2 B13568824 8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one

8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one

Cat. No.: B13568824
M. Wt: 167.20 g/mol
InChI Key: TWSSCLXDBOQMDR-UHFFFAOYSA-N
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Description

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecan-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecan-2-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Uniqueness

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

8-oxa-3-azadispiro[3.1.46.14]undecan-2-one

InChI

InChI=1S/C9H13NO2/c11-7-3-9(10-7)4-8(5-9)1-2-12-6-8/h1-6H2,(H,10,11)

InChI Key

TWSSCLXDBOQMDR-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC3(C2)CC(=O)N3

Origin of Product

United States

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